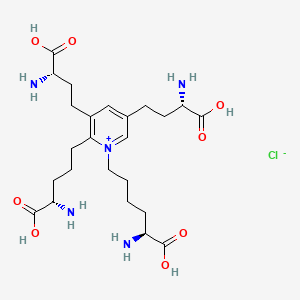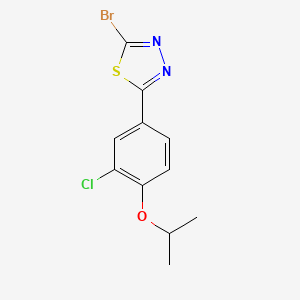
异去甲烟酰胺氯化物
描述
Isodesmosine is a lysine derivative found in elastin . It is an isomeric pyridinium-based amino acid resulting from the condensation of four lysine residues between elastin proteins by lysyl-oxidase . These special cross-links are only found in mature elastin in mammals .
Synthesis Analysis
An isotope-dilution LC-MS/MS method was established using a chemically synthesized isotopically labeled internal standard, isodesmosine- 13 C 3, 15 N 1 . This method was used to determine concentrations of desmosine and isodesmosine in plasma of acute cerebral stroke patients and healthy controls .
Molecular Structure Analysis
Desmosine and isodesmosine are cross-linked pyridinium-based amino acids that exist only in the extracellular matrix protein elastin . They are used as biomarkers for various pathological conditions associated with elastin degradation .
Chemical Reactions Analysis
Desmosine and isodesmosine are crosslinked pyridinium-based amino acids that exist only in the extracellular matrix protein elastin . The precise measurement of desmosine and isodesmosine is technically challenging . Recent analyses of desmosine and isodesmosine have been developed using liquid chromatography-mass spectrometry (LC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Physical And Chemical Properties Analysis
Isodesmosine chloride has a molecular formula of C24H40ClN5O8 and a molecular weight of 562.06 . It is found in elastin peptide A at approximately 2860 mg/kg and in elastin peptide B at approximately 1690 mg/kg .
科学研究应用
Biomarkers for Acute Cerebral Stroke
Isodesmosine and desmosine, the elastin crosslinkers, have been identified as potential biomarkers for evaluating the extent of vascular injury after acute cerebral stroke . An isotope-dilution LC-MS/MS method was established using chemically synthesized isotopically labeled internal standard, isodesmosine-13C3, 15N1 . The concentration of desmosines was found to be markedly higher in plasma from acute stroke patients compared with healthy controls .
Biomarkers for Chronic Obstructive Pulmonary Disease (COPD)
Desmosine and isodesmosine can be used as biomarkers to gauge the severity of Chronic Obstructive Pulmonary Disease (COPD) . Patients with exacerbated COPD exhibit higher urinary and blood desmosine levels than healthy controls .
Quantification in Skipjack Tuna Elastin
Isodesmosine and desmosine have been quantified in skipjack tuna “Katsuo” elastin . An isotope dilution liquid chromatography tandem mass spectrometry (LC–MS/MS) method was applied for the samples of elastin-containing products in tablet, drink, jelly, and capsule forms . This work contributes to its application in the agro-food industry .
作用机制
Target of Action
Isodesmosine chloride is primarily associated with elastin , a core extracellular matrix protein . Elastin, which constitutes over 90% of elastic fibers, imparts elasticity to tissues such as the skin, aorta, ligaments, and lungs .
Mode of Action
Isodesmosine, along with desmosine, are unusual, tetrafunctional, pyridinium ring-containing amino acids involved in elastin cross-linking . They are unique to mature, cross-linked elastin and help discriminate peptides derived from elastin breakdown from precursor elastin peptides .
Biochemical Pathways
The biosynthesis of these cross-links involves the oxidative deamination of the ε-amino group of four lysine residues, mediated by lysyl oxidase, a copper-dependent enzyme . This process leads to the formation of desmosine and isodesmosine, which are integral to the structure and function of elastin .
Pharmacokinetics
Concentrations of desmosine and isodesmosine in plasma have been determined using isotope-dilution lc-ms/ms methods . These methods could potentially be applied to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isodesmosine chloride.
Result of Action
The presence of isodesmosine chloride, as part of elastin, contributes to the elasticity of various tissues. Its degradation, therefore, can be indicative of conditions that involve connective tissue damage and elastin degradation . For instance, higher concentrations of desmosines have been observed in the plasma of acute cerebral stroke patients compared to healthy controls .
Action Environment
Environmental factors can influence the action of isodesmosine chloride. For example, aging alters the elastin structure, causing it to become tortuous, frayed, and porous in adult and elderly populations . This could potentially impact the effectiveness of isodesmosine chloride in its role within elastin.
未来方向
Desmosine and isodesmosine can be used as biomarkers to gauge the severity of COPD . Recent advances in detection techniques, including liquid chromatography tandem mass spectrometry and high-performance capillary electrophoresis with laser-induced fluorescence, will help understand whether desmosine and isodesmosine are potentially useful in monitoring therapeutic intervention in COPD .
属性
IUPAC Name |
(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMCXWKTFGHKA-CHZBJCAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746649 | |
| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isodesmosine chloride | |
CAS RN |
10059-18-4 | |
| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)






![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

